

# Physical and chemical characteristics of 2-Chloro-6-methylpyridin-3-ol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-6-methylpyridin-3-ol

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An In-Depth Technical Guide to **2-Chloro-6-methylpyridin-3-ol** for Advanced Research

This guide serves as a comprehensive technical resource on **2-Chloro-6-methylpyridin-3-ol**, designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide foundational knowledge, practical methodologies, and contextual applications, ensuring a deep understanding of this valuable chemical intermediate.

## Section 1: Core Identification and Molecular Architecture

**2-Chloro-6-methylpyridin-3-ol** is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of a hydroxyl group, a chlorine atom, and a methyl group on the pyridine ring offers distinct reactivity profiles that are leveraged in multi-step synthetic campaigns.

- IUPAC Name: **2-Chloro-6-methylpyridin-3-ol**
- Synonyms: 2-Chloro-3-hydroxy-6-picoline, 2-Chloro-3-hydroxy-6-methylpyridine[1]
- CAS Number: 35680-24-1[1]
- Molecular Formula: C<sub>6</sub>H<sub>6</sub>ClNO[2]
- Molecular Weight: 143.57 g/mol [2]

The structural arrangement of the molecule is paramount to its chemical behavior. The chlorine atom at the 2-position and the hydroxyl group at the 3-position are key functional handles for subsequent chemical transformations.

Caption: Molecular Structure of **2-Chloro-6-methylpyridin-3-ol**.

## Section 2: Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. While comprehensive experimental data for **2-Chloro-6-methylpyridin-3-ol** is not extensively published, the available information and data from analogous structures are summarized below.

Property	Value / Description	Source(s)
Appearance	Yellow to brown solid; also reported as a white powder.	[2]
Boiling Point	Data not available in surveyed literature.	[3]
Melting Point	Data not available in surveyed literature.	
Solubility	Data not available in surveyed literature.	
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C.	[2]

The lack of published melting and boiling points suggests that the compound may be thermally labile or that this data has not been formally reported in accessible literature. Researchers should determine these properties empirically if required for process development.

## Section 3: Representative Synthetic Approach

While specific, peer-reviewed synthetic procedures for **2-Chloro-6-methylpyridin-3-ol** are not readily found in broad searches, a plausible and logical pathway can be designed based on

established transformations of pyridine derivatives. A common strategy involves the diazotization of an amino group followed by a Sandmeyer-type reaction.

#### Proposed Workflow: Diazotization and Chlorination

This hypothetical protocol starts from the commercially available 2-amino-6-methylpyridin-3-ol. The causality is clear: the amino group is an excellent precursor to a diazonium salt, which is a versatile intermediate that can be readily displaced by a halide.



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Caption: Proposed synthetic workflow for **2-Chloro-6-methylpyridin-3-ol**.

#### Step-by-Step Methodology (Hypothetical Protocol):

- **Dissolution:** Dissolve 2-amino-6-methylpyridin-3-ol in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice-water bath. The acid serves both as a solvent and a reactant.
- **Diazotization:** Slowly add a pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) to the mixture. The temperature must be strictly controlled below 5°C to prevent the unstable diazonium salt from decomposing. The reaction progress is monitored by testing for the presence of nitrous acid with starch-iodide paper.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of copper(I) chloride ( $\text{CuCl}$ ) in hydrochloric acid. Slowly add the cold diazonium salt solution to the  $\text{CuCl}$  solution. Effervescence (nitrogen gas) will be observed as the diazonium group is replaced by the chlorine atom.
- **Work-up:** After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The product can then be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

- Purification: The crude product is purified, typically via silica gel column chromatography, to yield the final **2-Chloro-6-methylpyridin-3-ol**.

This self-validating protocol includes clear steps and checkpoints (temperature control, monitoring) to ensure the successful formation of the desired product.

## Section 4: Analytical Characterization Profile

To confirm the identity and purity of synthesized **2-Chloro-6-methylpyridin-3-ol**, a suite of analytical techniques is employed. While specific spectra for this compound are not publicly cataloged, the expected spectral features can be reliably predicted.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:
  - A singlet for the methyl (–CH<sub>3</sub>) protons, likely in the 2.2-2.6 ppm range.
  - Two doublets in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two coupled protons on the pyridine ring.
  - A broad singlet for the hydroxyl (–OH) proton, whose chemical shift is highly dependent on solvent and concentration.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine will be significantly shifted, as will the carbons bonded to the nitrogen and oxygen atoms[4].
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M<sup>+</sup>). A key feature for validation is the (M+2)<sup>+</sup> peak, which should have an intensity approximately one-third that of the molecular ion peak, a characteristic isotopic signature for a molecule containing one chlorine atom[5].
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the 3200-3600 cm<sup>-1</sup> region, characteristic of the O-H stretching of the hydroxyl group. C-H, C=C, and C=N stretching vibrations from the aromatic ring would also be present in the fingerprint region.

## Section 5: Key Applications in Medicinal Chemistry

The primary value of **2-Chloro-6-methylpyridin-3-ol** for drug development professionals lies in its role as a key intermediate in the synthesis of kinase inhibitors, particularly for the TGF- $\beta$  signaling pathway.

#### Core Application: Synthesis of ALK5 Inhibitors

This compound is a documented reagent used in the preparation of potent and selective inhibitors of Activin Receptor-Like Kinase 5 (ALK5), also known as TGF- $\beta$  type I receptor (TGFR1)[6]. The TGF- $\beta$ /ALK5 signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and the progression of various cancers[7][8]. Small-molecule ALK5 inhibitors that block this pathway are therefore highly attractive therapeutic candidates[9][10].

The synthesis often involves a nucleophilic aromatic substitution ( $S_NAr$ ) reaction where the hydroxyl group of **2-Chloro-6-methylpyridin-3-ol** displaces a leaving group on another aromatic system, forming a diaryl ether linkage, a common motif in kinase inhibitors.



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Caption: Role of **2-Chloro-6-methylpyridin-3-ol** in ALK5 inhibitor synthesis.

This strategic use of **2-Chloro-6-methylpyridin-3-ol** allows medicinal chemists to construct complex molecular architectures necessary for potent and selective inhibition of the ALK5 kinase domain, representing a vital step in the development of next-generation cancer and anti-fibrotic therapies.

## Section 6: Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for **2-Chloro-6-methylpyridin-3-ol** is not widely available, the hazards can be inferred from structurally similar compounds like other chlorinated

pyridines[11][12][13]. Extreme caution is warranted.

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
- Hazards:
  - Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[11][13].
  - Irritation: Causes skin irritation and serious eye irritation[11][13]. May cause respiratory irritation.
- Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- First Aid:
  - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
  - Inhalation: Move person to fresh air and keep comfortable for breathing.
  - Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow it to enter drains.

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- To cite this document: BenchChem. [Physical and chemical characteristics of 2-Chloro-6-methylpyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031160#physical-and-chemical-characteristics-of-2-chloro-6-methylpyridin-3-ol]

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